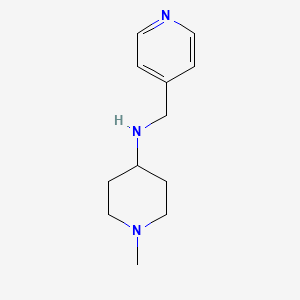

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

描述

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a heterocyclic compound that features both piperidine and pyridine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. Piperidine is a six-membered ring containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom. The combination of these two structures in a single molecule can result in unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine typically involves the formation of the piperidine and pyridine rings followed by their coupling. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the use of palladium and rhodium hydrogenation for the reduction of pyridine .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production.

化学反应分析

Types of Reactions: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential as a 5-HT6 receptor antagonist . Research indicates that it possesses potent in vitro binding affinity and functional antagonistic activity at this receptor, which is implicated in cognitive processes and neuropsychiatric disorders. The synthesis of novel derivatives using this compound has led to the development of new therapeutic agents targeting conditions such as Alzheimer's disease and schizophrenia.

Case Study: 5-HT6 Receptor Antagonism

- Objective : To evaluate the compound's efficacy as a 5-HT6 receptor antagonist.

- Methods : Synthesis of various analogs and assessment of their binding affinity.

- Results : Demonstrated significant antagonistic activity, suggesting potential as a cognitive enhancer or treatment for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine serves as an important synthetic intermediate for creating diverse piperidine derivatives. These derivatives are crucial in the pharmaceutical industry due to their biological activity profiles.

Synthesis Pathways

The compound can be utilized in various intra- and intermolecular reactions leading to:

- Substituted piperidines

- Spiropiperidines

- Condensed piperidines

- Piperidinones

These derivatives have shown promise in drug design, particularly for their roles in modulating neurotransmitter systems.

Neuropharmacology

The compound has been studied for its interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Its ability to bind selectively to these receptors suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Research Findings

Preliminary studies indicate that this compound may influence neurotransmitter release and receptor activation, warranting further investigation into its mechanisms of action .

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of related compounds. By modifying the piperidine and pyridine moieties, researchers aim to enhance potency and selectivity against specific biological targets.

Example of SAR Application

In SAR studies involving similar compounds, modifications to the piperidine structure significantly impacted the inhibitory activity against key enzymes involved in cancer progression, such as lysine-specific demethylase 1 (LSD1) .

作用机制

The mechanism of action of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .

相似化合物的比较

Piperidine: A simpler structure with only the piperidine ring.

Pyridine: Contains only the pyridine ring.

Piperazine: Features two nitrogen atoms in a six-membered ring.

Uniqueness: (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is unique due to its combination of both piperidine and pyridine moieties, which can result in distinct chemical and biological properties compared to compounds containing only one of these rings. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

生物活性

Chemical Structure and Properties

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, also known by its chemical formula C12H19N3, is a compound characterized by a piperidine ring substituted with a pyridinylmethyl group. It has a molecular weight of approximately 191.28 g/mol. The presence of both piperidine and pyridine moieties in its structure is significant, as these functional groups are commonly associated with various biological activities and interactions with biological targets.

The biological activity of this compound is still under investigation. Preliminary studies suggest that it may interact with receptors involved in neurotransmission and cell signaling, potentially influencing various physiological processes. However, detailed mechanisms of action remain to be elucidated.

Potential Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:

- Neurotransmitter Receptor Modulation : Compounds with similar structures have shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

- Antiviral Activity : Related compounds have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy . This suggests that this compound could possess similar inhibitory effects.

Structure-Activity Relationships (SAR)

A comparative analysis with structurally similar compounds reveals insights into the unique pharmacological profiles that may arise from the dual functional groups present in this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-methyl-piperidin-4-amines | Contains piperidine but lacks pyridylmethyl | Antidepressant properties |

| 2-Chloro-pyridine derivatives | Similar pyridine structure | Antimicrobial activity |

| Piperazine derivatives | Contains piperazine instead of piperidine | Anxiolytic effects |

The combination of piperidine and pyridine rings in this compound may lead to unique interactions with biological systems compared to the above compounds.

Inhibitory Effects on Enzymes

Research has indicated that some piperidine derivatives can inhibit key enzymes involved in critical biological pathways. For example, compounds similar to this compound have been shown to inhibit LSD1 effectively, impacting gene expression regulation and potentially playing a role in cancer progression .

Antiviral Properties

A study on piperidinyl derivatives demonstrated significant antiviral activity against HIV, with some compounds exhibiting EC50 values in the nanomolar range. This highlights the potential for this compound to contribute to antiviral drug development .

Pain Management Applications

Recent investigations into dual piperidine-based ligands have shown promise in treating nociceptive and neuropathic pain by modulating histamine H3 and sigma receptors. This suggests potential therapeutic applications for this compound in pain management .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via alkylation or reductive amination strategies. For example, alkylation of a piperidine precursor (e.g., 4-aminopiperidine derivatives) with a pyridinylmethyl halide under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile/ethanol) is a common approach . Multi-step sequences, such as quaternization followed by partial reduction and hydrolysis (as seen in structurally similar compounds), may also be adapted . Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield (70–85%) and purity (>95%), confirmed by TLC and HPLC .

Q. Which analytical techniques are critical for verifying the structural identity and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent orientation, particularly distinguishing between piperidine and pyridine ring protons . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric integrity . Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How do researchers address solubility challenges during in vitro assays for this compound?

- Answer : Solubility is improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Physicochemical properties (logP, pKa) are computationally predicted (e.g., ACD/Labs) to guide solvent selection. Aqueous solubility is empirically tested via shake-flask methods at pH 7.4 .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Discrepancies between experimental and theoretical NMR shifts are addressed via 2D NMR (COSY, HSQC) to assign coupling patterns and through density functional theory (DFT) calculations for optimized molecular geometries . Conflicting HRMS data may require isotopic labeling or tandem MS/MS fragmentation to confirm fragmentation pathways .

Q. How does stereochemistry at the piperidine ring influence biological activity, and how is enantiomeric purity controlled during synthesis?

- Answer : Chiral centers in analogs (e.g., 1-benzyl-4-methylpiperidin-3-yl derivatives) significantly affect receptor binding, as shown in dopamine receptor studies . Enantiomeric control is achieved via chiral resolving agents (e.g., ditoluoyl tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) . Chiral HPLC (Chiralpak® columns) monitors enantiomeric excess (>99%) .

Q. What in silico and in vitro approaches are used to correlate structural modifications with target affinity?

- Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases, guided by substituent effects on logP and hydrogen-bonding capacity . Functional assays (e.g., cAMP accumulation for GPCRs) validate predictions, with IC₅₀ values compared across analogs to establish structure-activity relationships (SAR) .

Q. How are metabolic stability and toxicity profiles evaluated during preclinical development?

- Answer : Microsomal stability assays (human liver microsomes) assess CYP450-mediated degradation, while Ames tests and hERG channel inhibition studies screen for genotoxicity and cardiotoxicity, respectively . Metabolic pathways are mapped using LC-MS/MS to identify oxidation or glucuronidation sites .

属性

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQJZXOYBNRYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354832 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416868-54-7 | |

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。